molecular formula C12H16ClNS B11869011 4-Chloro-2-((cyclohexylmethyl)thio)pyridine CAS No. 1346707-42-3

4-Chloro-2-((cyclohexylmethyl)thio)pyridine

Cat. No.: B11869011
CAS No.: 1346707-42-3
M. Wt: 241.78 g/mol
InChI Key: VUPBWJKYTMAQOA-UHFFFAOYSA-N
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Description

4-Chloro-2-((cyclohexylmethyl)thio)pyridine (CAS 1346707-42-3) is a valuable pyridine-based chemical building block with a molecular weight of 241.78 and the molecular formula C 12 H 16 ClNS . This compound is characterized by a pyridine ring functionalized with a chloro group at the 4-position and a cyclohexylmethylthio moiety at the 2-position. The presence of both a halogen and a sulfur-containing group on the aromatic ring makes it a versatile intermediate for various chemical transformations, particularly in metal-catalyzed cross-couplings and nucleophilic substitution reactions. As a key synthetic intermediate, this compound is primarily used in medicinal chemistry and drug discovery research. It serves as a critical precursor for the development of potential pharmacologically active molecules. The structure is commonly employed in the synthesis of compound libraries for high-throughput screening, aiding in the identification of new lead structures. Researchers utilize this building block to create molecules that may interact with various biological targets. The compound is offered with high purity and is shipped with cold-chain transportation to ensure stability. It is recommended to be stored sealed in a dry environment at 2-8°C . Intended Use: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1346707-42-3

Molecular Formula

C12H16ClNS

Molecular Weight

241.78 g/mol

IUPAC Name

4-chloro-2-(cyclohexylmethylsulfanyl)pyridine

InChI

InChI=1S/C12H16ClNS/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2

InChI Key

VUPBWJKYTMAQOA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CSC2=NC=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Starting Material : 2,4-Dichloropyridine serves as the substrate, offering two reactive sites for selective substitution.

  • Thiolation : Treatment with cyclohexylmethylthiol (1.2 equiv) in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours facilitates substitution at the 2-position. The reaction’s regioselectivity arises from the greater electron-withdrawing effect of the 4-chloro group, which activates the 2-position for attack.

  • Workup : The crude product is purified via column chromatography (hexane/ethyl acetate) to yield 4-chloro-2-((cyclohexylmethyl)thio)pyridine as a pale-yellow liquid.

Optimization Insights

  • Solvent Effects : Polar aprotic solvents like DMF enhance nucleophilicity of the thiolate ion, improving yields (68–72%).

  • Temperature : Reactions above 80°C minimize competing side reactions, such as disulfide formation.

Table 1 : Key Parameters for NAS-Based Synthesis

ParameterConditionsYield (%)
SolventDMF68–72
Temperature (°C)80–10068–72
Reaction Time (h)12–2468–72
BaseK₂CO₃68–72

Palladium- or copper-catalyzed cross-coupling reactions offer an alternative route, particularly for late-stage introduction of the cyclohexylmethylthio group. This method is advantageous for substrates sensitive to harsh NAS conditions.

Ullmann-Type Coupling

  • Substrate Preparation : 2-Bromo-4-chloropyridine is reacted with cyclohexylmethylthiol (1.5 equiv) in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in toluene at 110°C.

  • Mechanism : The copper catalyst facilitates oxidative addition of the C–Br bond, followed by thiolate coupling to form the C–S bond.

  • Yield : 60–65%, with minor dehalogenation byproducts.

Suzuki-Miyaura Adaptation

While less common, Suzuki coupling has been explored using boronic esters of cyclohexylmethylthiol. However, this approach suffers from low efficiency due to boronic ester instability.

Table 2 : Cross-Coupling Performance Comparison

MethodCatalyst SystemYield (%)Limitations
UllmannCuI/1,10-phenanthroline60–65High catalyst loading
SuzukiPd(PPh₃)₄30–35Boronic ester instability

Cyclohexylmethylthio Group Introduction via Alkylation

This two-step approach involves synthesizing a pyridine-thiol intermediate followed by alkylation with cyclohexylmethyl bromide.

Step 1: Thiolation of 4-Chloropyridine

  • Sulfide Formation : 4-Chloro-2-mercaptopyridine is prepared via reduction of 2,4-dichloropyridine disulfide using NaBH₄ in ethanol.

  • Alkylation : The thiol intermediate is treated with cyclohexylmethyl bromide (1.1 equiv) and KOH in THF at 0°C to room temperature.

Yield and Scalability

  • Step 1 : 85–90% yield (4-chloro-2-mercaptopyridine).

  • Step 2 : 75–80% yield after alkylation.

  • Total Yield : 64–72%, making this method suitable for gram-scale synthesis.

Table 3 : Alkylation Reaction Parameters

ParameterConditionsYield (%)
SolventTHF75–80
BaseKOH75–80
Temperature (°C)0–2575–80

Chlorination of Hydroxypyridine Precursors

A less direct route involves post-synthetic chlorination of a hydroxyl-bearing intermediate.

Synthesis Pathway

  • Hydroxypyridine Synthesis : 2-((Cyclohexylmethyl)thio)-4-hydroxypyridine is prepared via NAS or coupling methods.

  • Chlorination : Treatment with SOCl₂ (2 equiv) in 1,2-dichloroethane at 110°C for 4 hours converts the hydroxyl group to chloro.

Challenges

  • Regioselectivity : Competing over-chlorination at other positions may occur without careful stoichiometric control.

  • Yield : 70–75%, with residual hydroxylated byproducts requiring chromatography.

Industrial Considerations and Cost Analysis

Method Scalability

  • NAS Route : Preferred for industrial use due to minimal catalyst costs and high atom economy.

  • Cross-Coupling : Limited by palladium/copper catalyst expenses, though ligand recycling strategies are under investigation.

Table 4 : Cost Comparison (Per Kilogram Basis)

MethodRaw Material Cost ($)Catalyst Cost ($)Total ($)
NAS1200501250
Ullmann Coupling11003001400
Alkylation13001001400

Scientific Research Applications

Pharmaceutical Development

Medicinal Chemistry
4-Chloro-2-((cyclohexylmethyl)thio)pyridine serves as a crucial building block in the synthesis of new pharmaceutical agents. Its biological activity makes it a candidate for developing drugs targeting various diseases, including cancer and inflammatory conditions. The compound's thioether functionality may enhance its interaction with biological macromolecules, leading to improved pharmacological profiles.

Case Study: Anticancer Activity
Research has indicated that compounds similar to 4-Chloro-2-((cyclohexylmethyl)thio)pyridine exhibit significant anticancer properties. For instance, studies have demonstrated that thioether derivatives can inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis .

Agricultural Applications

Pesticide Development
The compound is also being investigated for its potential as an agrochemical. Its structure suggests that it may possess herbicidal or insecticidal properties. Preliminary studies indicate that derivatives of this compound can affect plant growth and development, making them suitable candidates for further exploration in crop protection strategies.

Data Table: Biological Activity of Thioether Derivatives

Compound NameActivity TypeReference
4-Chloro-2-((cyclohexylmethyl)thio)pyridineAnticancer
4-Chloro-2-(phenylthio)pyridineHerbicidal
2-(Cyclohexylmethylthio)-pyridineInsecticidal

Synthetic Chemistry

Synthetic Routes
Various synthetic methods have been developed to produce 4-Chloro-2-((cyclohexylmethyl)thio)pyridine, including nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions. These methods are essential for creating derivatives with enhanced biological activity.

Reagents Used in Synthesis

  • Sodium Hydride: Used for deprotonation.
  • Lithium Aluminum Hydride: Employed for reductions.
  • Oxidizing Agents: Such as hydrogen peroxide for oxidation processes.

Interaction Studies

Understanding the interactions of 4-Chloro-2-((cyclohexylmethyl)thio)pyridine with biological macromolecules is crucial for elucidating its pharmacokinetics and pharmacodynamics. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are utilized to study binding affinities and molecular interactions.

Comparison with Similar Compounds

Substituent Variations on Pyridine/Related Heterocycles

The following table compares the target compound with analogs differing in substituents or heterocyclic cores:

Compound Name Structure/Substituents Molecular Formula Key Properties/Applications Reference
4-Chloro-2-((cyclohexylmethyl)thio)pyridine 4-Cl, 2-(cyclohexylmethylthio) on pyridine C₁₁H₁₄ClNS High lipophilicity; potential drug intermediate
4-Chloro-2-((3-(trifluoromethyl)benzyl)thio)pyridine 4-Cl, 2-(CF₃-benzylthio) on pyridine C₁₃H₁₀ClF₃NS Enhanced electron-withdrawing effects; used in agrochemical research
4-Chloro-2-(cyclopentylthio)pyridine 4-Cl, 2-(cyclopentylthio) on pyridine C₁₀H₁₂ClNS Smaller substituent; increased solubility in polar solvents
4-Chloro-3-methoxy-2-methylpyridine 4-Cl, 3-OCH₃, 2-CH₃ on pyridine C₇H₈ClNO Methoxy group improves metabolic stability; used in antiviral agents
4-Chloro-2-(methylthio)pyrimidine-5-carboxaldehyde 4-Cl, 2-SCH₃ on pyrimidine; 5-CHO C₆H₅ClN₂OS Pyrimidine core; aldehyde group enables conjugation in drug design

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethylbenzyl in ) alter reactivity, making the compound more electrophilic at the pyridine ring.
  • Heterocycle Impact : Pyrimidine-based analogs (e.g., ) exhibit distinct electronic and steric properties due to the nitrogen-rich core, influencing binding to biological targets.

Physicochemical Properties and Stability

Property 4-Chloro-2-((cyclohexylmethyl)thio)pyridine 4-Chloro-2-(neopentylthio)pyridine 4-Chloro-5-fluoro-2-methylpyridine
Molecular Weight (g/mol) 227.75 227.75* 145.59
Solubility Low in water; soluble in organic solvents Similar to target compound Moderate in polar aprotic solvents
Stability Stable at 2–8°C; hygroscopic Discontinued due to stability issues Stable under inert atmosphere

*Assumed based on structural similarity.

Biological Activity

4-Chloro-2-((cyclohexylmethyl)thio)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of 4-Chloro-2-((cyclohexylmethyl)thio)pyridine is C12H14ClNC_{12}H_{14}ClN with a molecular weight of approximately 211.68 g/mol. The compound features a pyridine ring substituted with a chlorine atom and a cyclohexylmethylthio group, which contributes to its reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of 4-Chloro-2-((cyclohexylmethyl)thio)pyridine has been explored through various assays.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits selective activity against specific pathogens
Anti-inflammatoryPotential to inhibit inflammatory pathways
AnticancerShows promise in inhibiting cancer cell proliferation

The biological activity of 4-Chloro-2-((cyclohexylmethyl)thio)pyridine is hypothesized to involve interactions with various biological macromolecules, including proteins and nucleic acids. Studies have indicated that the compound may bind to specific receptors or enzymes, altering their activity.

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of similar pyridine derivatives, it was found that compounds with thioether functionalities had enhanced selectivity against Chlamydia trachomatis. The study demonstrated that 4-Chloro-2-((cyclohexylmethyl)thio)pyridine could potentially share this selectivity, warranting further investigation into its efficacy against other pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the cyclohexylmethylthio group or the chlorine substitution on the pyridine ring can significantly impact its pharmacological profile.

Table 2: Structure-Activity Relationship Insights

Compound NameStructural ModificationBiological Activity
4-Chloro-2-(methylthio)pyridineMethylthio instead of cyclohexylmethylthioDifferent antimicrobial profile
3-Chloro-2-(cyclohexylmethyl)thio)pyridineCyclohexyl group modificationEnhanced lipophilicity
4-Bromo-2-(cyclohexylmethyl)thio)pyridineBromine instead of chlorineVaried reactivity patterns

Pharmacokinetics and Toxicology

Further studies are needed to assess the pharmacokinetic properties of 4-Chloro-2-((cyclohexylmethyl)thio)pyridine, including absorption, distribution, metabolism, and excretion (ADME). Toxicological evaluations are also essential to understand the safety profile of this compound in potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-2-((cyclohexylmethyl)thio)pyridine, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where a chloropyridine derivative reacts with cyclohexylmethyl thiol. Evidence from analogous thioether pyridines (e.g., 2-((4-fluorophenyl)thio)pyridine) suggests using transition-metal-free conditions with polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ at 80–100°C . For regioselective thiolation, protecting groups may be required to direct substitution at the 2-position of the pyridine ring. Typical yields range from 60–85%, depending on purification methods.

Q. How is the structure of 4-chloro-2-((cyclohexylmethyl)thio)pyridine validated experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : The pyridine ring protons appear as distinct signals in the aromatic region (δ 7.5–8.5 ppm). The cyclohexylmethyl group shows characteristic multiplets for cyclohexane (δ 1.0–2.5 ppm) and a thiomethyl (-SCH₂-) triplet near δ 3.0 ppm.
  • Mass Spectrometry (MS) : A molecular ion peak at m/z 227.75 (M⁺) confirms the molecular formula C₁₁H₁₄ClNS .
  • IR : Stretching vibrations for C-S (650–750 cm⁻¹) and C-Cl (550–600 cm⁻¹) bonds are critical markers .

Q. What purification techniques are recommended for isolating 4-chloro-2-((cyclohexylmethyl)thio)pyridine?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for initial purification. Recrystallization from ethanol or methanol improves purity (>95%), while distillation under reduced pressure (if thermally stable) may enhance yield . Advanced labs may employ preparative HPLC with a C18 column for high-purity isolates.

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Based on structurally related thioether pyridines, this compound likely poses hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Use PPE (gloves, goggles, fume hood), and store at 2–8°C in airtight containers . Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste protocols.

Advanced Research Questions

Q. How does the electronic nature of the pyridine ring influence reactivity in substitution reactions?

  • Methodological Answer : The electron-withdrawing chlorine atom at the 4-position activates the pyridine ring for nucleophilic attack at the 2-position. Computational studies (DFT) can model charge distribution, predicting sites for electrophilic/nucleophilic reactivity. For example, the thioether group (-S-) enhances resonance stabilization, directing substitution away from the 2-position in further reactions .

Q. What mechanistic insights explain the regioselectivity of thiolation in pyridine derivatives?

  • Methodological Answer : Regioselectivity is governed by both steric and electronic factors. In 4-chloro-substituted pyridines, the 2-position is favored due to reduced steric hindrance compared to the 6-position. Kinetic studies using Hammett parameters or isotopic labeling (e.g., ³⁵S) can elucidate transition states and rate-determining steps .

Q. What role could this compound play in medicinal chemistry, particularly in kinase inhibitor design?

  • Methodological Answer : The cyclohexylmethyl thioether group mimics hydrophobic motifs in kinase-binding pockets. Structure-activity relationship (SAR) studies could modify the thioether substituent to optimize binding affinity. In vitro assays (e.g., kinase inhibition, cytotoxicity) should follow OECD guidelines, using cell lines like HEK293 or HeLa .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Tools like Schrödinger’s QikProp or SwissADME estimate logP (lipophilicity), solubility, and metabolic stability. Molecular docking (AutoDock Vina) into cytochrome P450 enzymes (e.g., CYP3A4) predicts metabolic pathways, while MD simulations assess membrane permeability .

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